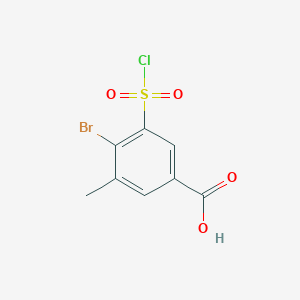

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid

Übersicht

Beschreibung

“4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid” is a chemical compound with the linear formula C7H4BrClO4S . It has a molecular weight of 299.529 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound involves the use of chlorosulfonic acid . The compound is added to chlorosulfonic acid at 0 degrees Celsius and the reaction mixture is refluxed for 4.5 hours . The mixture is then poured into ice-cold water with stirring .Molecular Structure Analysis

The molecular structure of “4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid” is represented by the linear formula C7H4BrClO4S . This indicates that the molecule consists of 7 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 197-199 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid is a versatile intermediate in organic synthesis. It has been used in the synthesis of various compounds, including anti-cancer drugs. For example, it was employed in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for some anti-cancer drugs inhibiting thymidylate synthase (Cao Sheng-li, 2004). Additionally, it is used in the development of compounds with potential as photosensitizers for cancer treatment in photodynamic therapy, as evidenced by the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Material Science and Chemical Properties

In material science, this compound's derivatives have been studied for their unique physical and chemical properties. Research on the thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids, including bromo-methylbenzoic acids, provides insights into specific interactions in liquid and crystal phases (K. Zherikova, A. A. Svetlov, N. Kuratieva, & S. Verevkin, 2016). Furthermore, the study of the molecular structure, FT-IR, first-order hyperpolarizability, NBO analysis, and HOMO and LUMO analysis of related compounds enhances our understanding of their electronic structure and potential applications in various fields (C. S. Chidan Kumar et al., 2014).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, understanding the solubility and behavior of this compound and its derivatives in various solvents is crucial. Studies on the solubility ratios and development of Abraham model correlations for solute transfer into different solvents contribute to this knowledge (Kelly Liu et al., 2020).

Safety and Hazards

The compound is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Eigenschaften

IUPAC Name |

4-bromo-3-chlorosulfonyl-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO4S/c1-4-2-5(8(11)12)3-6(7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVPXUFUECCEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)S(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2999522.png)

![2,5-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2999528.png)

![N-(2,6-difluorophenyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2999530.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2999531.png)

![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2999535.png)

![5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2999536.png)

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2999543.png)